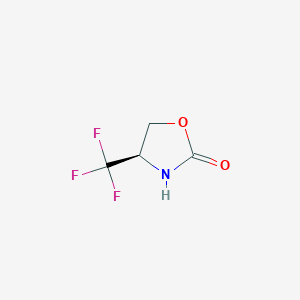

(R)-4-(Trifluoromethyl)oxazolidin-2-one

Description

Properties

Molecular Formula |

C4H4F3NO2 |

|---|---|

Molecular Weight |

155.08 g/mol |

IUPAC Name |

(4R)-4-(trifluoromethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m1/s1 |

InChI Key |

AOOOOLXZRHYHCP-UWTATZPHSA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)C(F)(F)F |

Canonical SMILES |

C1C(NC(=O)O1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Trifluoromethyl Oxazolidin 2 One and Its Enantiomers/diastereomers

Asymmetric Synthesis Strategies for the Oxazolidin-2-one Core

The foundational challenge in synthesizing the target molecule lies in establishing the stereocenter at the C4 position. This is often achieved by first creating a chiral oxazolidin-2-one scaffold using various asymmetric strategies.

Stereoselective Cyclization Approaches

Stereoselective cyclization reactions are a direct and efficient means of forming the oxazolidin-2-one ring while controlling its stereochemistry. These methods often involve the intramolecular cyclization of a chiral precursor where the stereochemistry is already established.

One prominent strategy involves the intramolecular nucleophilic ring-opening of activated chiral aziridines. For instance, enantiopure 2-(Boc-aminomethyl)aziridines, derived from the reduction and protection of 1-alkyl- or 1-arylaziridine-2-carboxamides, can be converted into 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov This transformation is promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds with complete regioselectivity and stereospecificity. nih.govresearchgate.net

Another effective method utilizes chiral aziridine-2-methanols as precursors. These can undergo a one-step intramolecular cyclization with phosgene (B1210022) to yield enantiomerically pure 4-(chloromethyl)oxazolidinones in high yields. scilit.com A combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement has also been developed to access 4,5-disubstituted oxazolidin-2-ones, demonstrating a powerful method for creating vicinal stereocenters on the ring. nih.gov

| Precursor | Reagent/Catalyst | Product Type | Key Features | Reference |

| 2-(Boc-aminomethyl)aziridine | BF₃·Et₂O | 5-(Aminomethyl)-1,3-oxazolidin-2-one | Stereospecific, fully regioselective intramolecular ring opening. | nih.govresearchgate.net |

| Aziridine-2-methanol | Phosgene | 4-(Chloromethyl)oxazolidinone | One-step intramolecular cyclization, high yields. | scilit.com |

| Aldehyde + Chiral Acyl Thiazolidinethione | Curtius Rearrangement | 4,5-Disubstituted oxazolidin-2-one | Combination of asymmetric aldol and modified Curtius protocol. | nih.gov |

Chiral Auxiliary-Mediated Syntheses, particularly from Amino Alcohol Derivatives

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones themselves, particularly those popularized by David A. Evans, are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.org

The synthesis of these chiral auxiliaries often begins with readily available and optically pure amino acids. For example, (S)-phenylalanine can be reduced to the corresponding amino alcohol, (S)-phenylalanol. orgsyn.org The direct reduction of α-amino acids with borane (B79455) is noted as a particularly convenient method that proceeds in high yield with no significant racemization. orgsyn.org This resulting β-amino alcohol is then cyclized to form the oxazolidinone ring. A common method for this cyclization is the reaction of the amino alcohol with diethyl carbonate, often in the presence of a base like potassium carbonate, to yield the (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org Once formed, this chiral oxazolidinone can be N-acylated, and the enolate can undergo highly diastereoselective alkylations, aldol additions, and other transformations. wikipedia.orgorgsyn.org After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org This approach establishes the fundamental chiral backbone of the oxazolidinone ring system.

| Starting Material | Key Reagents | Intermediate | Final Auxiliary | Reference |

| (S)-Phenylalanine | 1. Borane (BH₃) | (S)-Phenylalanol | (S)-4-(Phenylmethyl)-2-oxazolidinone | orgsyn.org |

| (S)-Phenylalanol | 2. Diethyl carbonate, K₂CO₃ | orgsyn.org |

Enantioselective Catalytic Methods for Oxazolidinone Formation

The development of catalytic enantioselective methods provides a more atom-economical approach to chiral oxazolidinones, requiring only a substoichiometric amount of a chiral catalyst. acs.org Both transition-metal catalysts and organocatalysts have been successfully employed.

Recent research has demonstrated an iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides. The resulting α-tertiary amino esters can be further transformed; for example, reduction of the ester followed by intramolecular cyclization with triphosgene (B27547) furnishes the corresponding chiral oxazolidinone, preserving the enantiopurity established in the catalytic step. acs.org Another innovative strategy involves a palladium-catalyzed carboetherification/hydrogenation sequence. Here, asymmetric catalysis is first used to create a transient chiral oxazolidine (B1195125) from a propargylic amine, which then directs a subsequent diastereoselective hydrogenation to produce precursors for valuable chiral amino alcohols. acs.org

Metal-free catalytic systems have also emerged. Organoiodine(I/III) chemistry enables a catalytic enantioselective intermolecular oxyamination of alkenes using N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile, leading to highly enantioenriched oxazolidinones. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Chiral Iron-Bisoxazoline-Phosphine | Asymmetric Reductive Cross-Coupling | Ketimines + Alkyl Iodides | Forms α-tertiary carbonyls, subsequent cyclization to oxazolidinone. | acs.org |

| Chiral Palladium-Trost Ligand | Carboetherification/Hydrogenation | Propargylic Amines + Aryl Iodides | Catalytic formation of a transient chiral auxiliary. | acs.org |

| Chiral Organoiodine(I/III) | Intermolecular Oxyamination | Alkenes + N-(fluorosulfonyl)carbamate | Metal-free, high enantioselectivity, electronically controlled regioselectivity. | organic-chemistry.org |

Introduction of the Trifluoromethyl Moiety at the C4-Position

Once the chiral oxazolidinone core is established, or as part of the ring-forming strategy, the trifluoromethyl (CF₃) group must be introduced regioselectively at the C4 position. This can be accomplished either by direct trifluoromethylation of a suitable precursor or by employing a building block that already contains the CF₃ group.

Regioselective Trifluoromethylation Reactions on Oxazolidinone Precursors

Directly adding a trifluoromethyl group to a pre-formed ring or its immediate precursor is a convergent approach. Visible-light-induced radical cascade reactions have been developed for the trifluoromethylation/cyclization of inactivated alkenes using bromotrifluoromethane (B1217167) (CF₃Br) as an inexpensive and abundant CF₃ source. nih.gov This method allows for the concurrent introduction of the trifluoromethyl group and the formation of a heterocyclic ring system in a single step under mild conditions. nih.gov

Another approach involves the N-heterocyclic carbene (NHC)-catalyzed enantioselective acyl-trifluoromethylation of olefins. nih.gov While this reaction produces chiral β-trifluoromethylated ketones, these products are valuable precursors that could potentially be converted into the target oxazolidinone through subsequent manipulations, such as reduction and cyclization, effectively installing the trifluoromethyl group at the desired relative position.

| Methodology | CF₃ Source | Catalyst/Promoter | Substrate | Key Features | Reference |

| Radical Cascade | CF₃Br | Visible Light | Inactivated Alkenes | Concurrent trifluoromethylation and cyclization. | nih.gov |

| Acyl-Trifluoromethylation | Togni's Reagent | Chiral Thiazolium Carbene (NHC) | Olefins + Aldehydes | Produces enantioenriched β-trifluoromethylated ketones as precursors. | nih.gov |

Utilizing Pre-formed Trifluoromethylated Building Blocks in Synthesis

A highly effective and common strategy involves the use of small, commercially available or readily synthesized molecules that already contain the trifluoromethyl group. This approach simplifies the synthetic challenge to one of ring construction around the pre-existing stereocenter. The synthesis of α-trifluoromethyl amines is a key aspect of this strategy, as these compounds are direct precursors to the target structure. duke.edu

A powerful example of this approach is the use of 4-(trifluoromethyl)azetidin-2-ones (β-lactams) as versatile building blocks. These can be prepared and subsequently transformed through ring-opening and ring-transformation reactions into a variety of CF₃-containing heterocycles, including 1,3-oxazinan-2-ones, which are structurally related to the target oxazolidinone. researchgate.netresearchgate.net Similarly, trifluoromethylated hydrazones and acylhydrazones serve as potent building blocks for constructing a wide array of nitrogen-containing fluorinated heterocycles. beilstein-journals.orgnih.gov By starting with a chiral, trifluoromethylated building block such as a CF₃-substituted amino alcohol, the oxazolidinone ring can be formed using standard cyclization methods (e.g., with phosgene or its equivalents), directly yielding the desired (R)-4-(Trifluoromethyl)oxazolidin-2-one with the stereochemistry and the key substituent already in place.

| Building Block | Synthetic Transformation | Target Scaffold | Key Advantage | Reference |

| 4-(Trifluoromethyl)azetidin-2-one | Ring-transformation | CF₃-containing heterocycles | Utilizes a stable, pre-formed fluorinated precursor. | researchgate.netresearchgate.net |

| α-Trifluoromethyl amine | Cyclization | (R)-4-(Trifluoromethyl)oxazolidin-2-one | Direct precursor to the target molecule. | duke.edu |

| Trifluoromethylated hydrazone | Cycloaddition/Tandem reactions | CF₃-containing N-heterocycles | Versatile for creating diverse fluorinated structures. | beilstein-journals.orgnih.gov |

Diastereoselective Incorporation of the Trifluoromethyl Group

A significant challenge in the synthesis of trifluoromethyl-containing compounds is the stereocontrolled introduction of the CF₃ group. One effective strategy involves the diastereoselective trifluoromethylation of a pre-existing chiral oxazolidinone scaffold.

A notable method involves the direct thermal trifluoromethylation of N-acyl oxazolidinones catalyzed by ruthenium. This approach is experimentally straightforward and utilizes inexpensive reagents to achieve good yields and stereocontrol. The proposed mechanism suggests the formation of a zirconium enolate from the N-acyl oxazolidinone, which then reacts with a trifluoromethyl radical generated from iodotrifluoromethane (B1198407) and a ruthenium(II) catalyst. The inherent chirality of the oxazolidinone auxiliary directs the approach of the trifluoromethyl radical, leading to a diastereoselective transformation.

A variety of N-acyl oxazolidinones have been successfully trifluoromethylated using this protocol. The reaction demonstrates tolerance to various functional groups and substitution patterns on the acyl moiety.

| Entry | N-Acyl Oxazolidinone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | N-Propionyl-(S)-4-benzyloxazolidin-2-one | (S)-4-Benzyl-3-((R)-2-(trifluoromethyl)propanoyl)oxazolidin-2-one | 72 | 83:17 |

| 2 | N-Butyryl-(S)-4-benzyloxazolidin-2-one | (S)-4-Benzyl-3-((R)-2-(trifluoromethyl)butanoyl)oxazolidin-2-one | 75 | 85:15 |

| 3 | N-Isovaleryl-(S)-4-benzyloxazolidin-2-one | (S)-4-Benzyl-3-((R)-3-methyl-2-(trifluoromethyl)butanoyl)oxazolidin-2-one | 88 | 91:9 |

| 4 | N-(3,3-Dimethylbutanoyl)-(S)-4-benzyloxazolidin-2-one | (S)-4-Benzyl-3-((R)-3,3-dimethyl-2-(trifluoromethyl)butanoyl)oxazolidin-2-one | 91 | >95:5 |

| 5 | N-(3-Phenylpropanoyl)-(S)-4-benzyloxazolidin-2-one | (S)-4-Benzyl-3-((R)-3-phenyl-2-(trifluoromethyl)propanoyl)oxazolidin-2-one | 78 | 86:14 |

| 6 | N-((4-Methoxyphenyl)acetyl)-(S)-4-benzyloxazolidin-2-one | (S)-4-Benzyl-3-((R)-2-(4-methoxyphenyl)-2-(trifluoromethyl)acetyl)oxazolidin-2-one | 85 | 90:10 |

Data sourced from a study on Ru-catalyzed trifluoromethylation of N-acyl oxazolidinones. nih.gov

This method provides a powerful tool for accessing α-trifluoromethylated carbonyl compounds, which can be subsequently deacylated to furnish other valuable chiral building blocks, with the chiral auxiliary being recoverable in high yields. nih.gov

General Synthetic Routes to Substituted Oxazolidin-2-ones Relevant to the (R)-4-Trifluoromethyl Motif

The construction of the 4-substituted oxazolidin-2-one ring itself is a fundamental aspect of synthesizing the target compound. These routes typically begin with chiral precursors that already contain the trifluoromethyl group or a group that can be readily converted to it.

A primary and widely used strategy for the synthesis of 4-substituted oxazolidin-2-ones is the cyclization of the corresponding β-amino alcohols. nih.gov For the synthesis of (R)-4-(Trifluoromethyl)oxazolidin-2-one, the required precursor is (R)-2-amino-3,3,3-trifluoropropan-1-ol. The synthesis of this and related enantiopure trifluoromethyl β-amino alcohols has been achieved through methods such as the diastereoselective addition of organolithium species to chiral 2-hydroxymethyl fluorinated oxazolidines. nih.gov

Once the chiral trifluoromethylated amino alcohol is obtained, cyclization to the oxazolidin-2-one can be accomplished using several carbonylating agents. Common reagents for this transformation include phosgene, triphosgene, and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The reaction proceeds via the formation of an intermediate chloroformate or imidazolyl carbonate at the hydroxyl group, followed by intramolecular nucleophilic attack by the amino group to close the five-membered ring.

| Precursor | Reagent | Product | General Conditions |

|---|---|---|---|

| (R)-2-Amino-3,3,3-trifluoropropan-1-ol | Phosgene (COCl₂) | (R)-4-(Trifluoromethyl)oxazolidin-2-one | Inert solvent, often with a base (e.g., pyridine, triethylamine) |

| (R)-2-Amino-3,3,3-trifluoropropan-1-ol | Triphosgene | (R)-4-(Trifluoromethyl)oxazolidin-2-one | Inert solvent, base |

| (R)-2-Amino-3,3,3-trifluoropropan-1-ol | 1,1'-Carbonyldiimidazole (CDI) | (R)-4-(Trifluoromethyl)oxazolidin-2-one | Inert solvent (e.g., THF, CH₂Cl₂), often with heating |

| (R)-2-Amino-3,3,3-trifluoropropan-1-ol | Diethyl Carbonate | (R)-4-(Trifluoromethyl)oxazolidin-2-one | High temperature, often with a catalytic amount of base (e.g., K₂CO₃, NaOEt) |

This table represents general synthetic transformations applicable for the target compound based on established methods for oxazolidinone formation from β-amino alcohols. nih.govorganic-chemistry.org

Another relevant synthetic approach is the reaction of chiral aziridines with a carbon dioxide source. For instance, enantiomerically pure aziridine-2-methanols can undergo intramolecular cyclization with phosgene to yield 4-(chloromethyl)oxazolidinones, which can be further functionalized. nih.gov While not a direct route to the 4-trifluoromethyl derivative, this methodology highlights the versatility of using three-membered rings as precursors for oxazolidinones.

Furthermore, a tandem asymmetric aldol reaction followed by a Curtius rearrangement has been developed for the synthesis of 4,5-disubstituted oxazolidin-2-ones. acs.org In this sequence, a substrate bearing a p-trifluoromethylphenyl group was successfully converted to the corresponding oxazolidinone, demonstrating the tolerance of the reaction sequence to the trifluoromethyl moiety. acs.org This showcases a more complex, multi-step approach to incorporating the trifluoromethyl group as part of a larger substituent on the oxazolidinone ring.

Chemical Reactivity and Transformations Utilizing R 4 Trifluoromethyl Oxazolidin 2 One

Role as a Chiral Auxiliary in Asymmetric Organic Synthesisscielo.org.mxgoogle.com

The oxazolidinone scaffold, particularly when substituted at the C4 position, serves as one of the most reliable and widely used classes of chiral auxiliaries. scielo.org.mxnih.gov These auxiliaries are covalently attached to a substrate, guide the stereochemical course of a reaction, and are then cleaved to yield the enantiomerically enriched product. google.com The (R)-4-(trifluoromethyl)oxazolidin-2-one variant leverages the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group to exert profound facial selectivity in reactions involving prochiral substrates.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from N-acyl-(R)-4-(trifluoromethyl)oxazolidin-2-one represents a cornerstone of its application. This method allows for the stereoselective introduction of alkyl groups at the α-position of a carbonyl moiety. The geometry of the enolate, typically controlled by the choice of base and reaction conditions, combined with the steric hindrance provided by the auxiliary's C4-substituent, dictates the approach of the electrophile, leading to high levels of diastereoselectivity. rsc.org

A notable example is the diastereoselective trifluoromethylation and perfluoroalkylation of N-acyloxazolidinones. nih.gov In these reactions, a ruthenium-catalyzed process generates a trifluoromethyl radical, which then adds to a zirconium enolate of the N-acyl auxiliary. nih.gov This method is experimentally straightforward and provides access to α-trifluoromethylated carbonyl compounds with good yields and high diastereoselectivity. nih.gov The reaction is compatible with a range of functional groups and N-acyl chains. nih.gov

Table 1: Diastereoselective Trifluoromethylation of N-Acyl Oxazolidinones nih.gov

| Entry | N-Acyl Group | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Propionyl | 72 | >20:1 |

| 2 | Butyryl | 81 | >20:1 |

| 3 | Isovaleryl | 88 | >20:1 |

Data represents selected examples from the literature and illustrates the general efficacy of the method.

Diastereoselective Conjugate Additions, including Michael Reactions

The N-acyl derivatives of (R)-4-(trifluoromethyl)oxazolidin-2-one are excellent Michael acceptors in diastereoselective conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com This class of reactions is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of an α,β-unsaturated carbonyl system. wikipedia.orgmasterorganicchemistry.com The chiral auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face with high stereocontrol. researchgate.net

Organocopper reagents, organozinc reagents, and other soft nucleophiles are commonly employed as Michael donors. researchgate.netresearchgate.net For instance, the 1,4-addition of Grignard reagents to 3-[(E)-4,4,4-trifluorobut-2-enoyl]oxazolidin-2-ones in the presence of copper salts proceeds smoothly to construct chiral centers bearing a CF3 group with high diastereofacial selectivity. researchgate.net The use of zinc-based reagents has been shown to be effective in suppressing side reactions like β-elimination. researchgate.net

The aza-Michael reaction, involving the conjugate addition of a nitrogen nucleophile, has been used with N-acyl oxazolidinones to synthesize enantiopure β-amino acids. researchgate.netresearchgate.net The addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates has been reported to occur with very good diastereoselectivities (>90% de). researchgate.net

Enolate Chemistry and Stereocontrolled Reactivity

The stereochemical outcome of reactions involving N-acyl oxazolidinones is intrinsically linked to the geometry of the enolate intermediate formed upon deprotonation. bham.ac.uk The formation of either a cis or trans enolate can often be controlled by the choice of metal counterion (e.g., lithium, sodium, boron, titanium, zirconium), the base (e.g., LDA, LHMDS), and additives like HMPA. bham.ac.uk For N-acyl oxazolidinones, chelation between the metal cation and the two carbonyl oxygens typically favors the formation of a rigid, cis-enolate structure. bham.ac.uk

This fixed conformation provides a highly predictable platform for stereocontrolled reactions. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate, forcing electrophiles to approach from the less hindered side. nih.gov This principle governs the high diastereoselectivity observed in alkylations, aldol (B89426) reactions, and other transformations of these enolates. nih.govresearchgate.netpitt.edu For example, the reaction of zirconium enolates derived from N-acyl oxazolidinones with trifluoromethyl radicals proceeds with high stereocontrol due to the well-defined transition state. nih.gov

Stereocontrolled Functionalization of N-Acyl Derivatives

Beyond alkylation and conjugate addition, the N-acyl derivatives of (R)-4-(trifluoromethyl)oxazolidin-2-one can undergo a variety of other stereocontrolled functionalizations at the α-carbon. These transformations introduce diverse functional groups, creating valuable chiral building blocks.

One such transformation is α-aminoxylation. The direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO, catalyzed by copper(II) acetate, affords α-aminoxylated products with high yields and regioselectivity. ub.edu This reaction proceeds under mild, base-free conditions and provides access to formally protected α-hydroxy compounds. ub.edu

Another key functionalization is α-azidation. The enolate of an N-acyloxazolidinone can be treated with an electrophilic azide (B81097) source, such as trisyl azide, to install an azide group with high diastereoselectivity. nih.gov This provides a direct route to chiral α-azido imides, which are versatile precursors for the synthesis of non-canonical amino acids. nih.gov

Ring-Opening Reactions and Derivatization Strategies

A crucial aspect of using a chiral auxiliary is its efficient and clean removal after the key stereoselective transformation, without racemizing the newly created chiral center. nih.gov The (R)-4-(trifluoromethyl)oxazolidin-2-one auxiliary can be cleaved under various conditions to liberate a range of valuable chiral products.

Chemo- and Stereoselective Cleavage for Product Liberation (e.g., Amino Acids, Amines)

The N-acyl bond is susceptible to cleavage by various nucleophiles, allowing for the recovery of the chiral auxiliary, often in near-quantitative yield, for reuse. nih.govresearchgate.net The choice of cleavage reagent determines the type of product obtained.

Table 2: Cleavage Methods for N-Acyl Oxazolidinone Adducts nih.govresearchgate.netnih.gov

| Cleavage Reagent(s) | Product Type | General Conditions |

|---|---|---|

| Lithium hydroxide (B78521) (LiOH) / Hydrogen peroxide (H₂O₂) | Carboxylic Acid | THF/water |

| Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | THF, aqueous THF |

| Alkoxides (e.g., MeONa, LiOBn) | Ester | Alcohol solvent |

| Amines (e.g., Benzylamine) / Lewis Acids (e.g., AgTFA) | Amide | Diethyl ether |

Hydrolysis to Carboxylic Acids: Mild hydrolysis using reagents like lithium hydroxide with hydrogen peroxide cleaves the acyl group to furnish the corresponding chiral carboxylic acid while preserving its stereochemical integrity. nih.gov

Reduction to Alcohols: Treatment with reducing agents such as lithium aluminum hydride effectively reduces the carbonyl group to a primary alcohol. nih.gov This method also allows for the recovery of the auxiliary. nih.gov

Transesterification to Esters: Reaction with metal alkoxides (e.g., sodium methoxide (B1231860) in methanol) converts the imide into the corresponding ester.

Aminolysis to Amides: While direct aminolysis can be sluggish, Lewis acid-promoted methods or conversion to an intermediate thioester can facilitate the formation of amides. nih.gov

Conversion to β-Amino Acids: Adducts from Michael additions can be converted into valuable β-amino acids through straightforward steps involving hydrolysis and subsequent manipulations. researchgate.net

These versatile cleavage strategies underscore the utility of (R)-4-(trifluoromethyl)oxazolidin-2-one, enabling the synthesis of a wide array of enantiomerically enriched compounds, including chiral acids, alcohols, and amino acids. nih.govresearchgate.netacs.org

Interconversion to Other Heterocyclic Systems (e.g., Thiazolidinones, Azetidinones)

The oxazolidinone scaffold can serve as a precursor for the synthesis of other important heterocyclic systems, such as thiazolidinones and azetidinones. These transformations typically involve ring-opening followed by recyclization with a different set of reagents.

Transformation to Thiazolidinones:

The conversion of oxazolidinones to thiazolidinones generally involves the replacement of the ring oxygen atom with a sulfur atom. A common strategy is the reaction of an activated oxazolidinone or its precursor, a β-amino alcohol, with a sulfur-containing reagent. For instance, the reaction of β-amino alcohols with carbon disulfide is a known method for preparing thiazolidine-2-thiones. While direct conversion of a pre-formed oxazolidinone is less common, ring-opening to the corresponding β-amino alcohol followed by reaction with a thiocarbonyl source can achieve this transformation.

Table 1: Representative Conditions for Thiazolidinone Synthesis from Schiff Bases This table presents general conditions, as specific examples for the trifluoromethylated substrate are not detailed in the provided sources.

| Reactants | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Schiff Base (from an amino alcohol) | Thioglycolic Acid, ZnCl₂ | 1,4-Dioxane | Reflux | 4-Thiazolidinone iaea.org |

| Schiff Base (from a hydrazide) | Mercaptoacetic Acid, ZnCl₂ | DMF | Reflux | N-substituted 4-Thiazolidinone |

Transformation to Azetidinones:

The synthesis of azetidinones (β-lactams) from oxazolidinone derivatives is a key transformation, often utilizing the oxazolidinone as a chiral auxiliary. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a prominent method for constructing the azetidinone ring. nih.gov An (oxazolidin-3-yl)acetic acid derivative, which could potentially be synthesized from (R)-4-(trifluoromethyl)oxazolidin-2-one via N-alkylation, can be converted into a ketene in situ. This ketene can then react with an imine to yield a β-lactam bearing the oxazolidinone moiety. nih.gov

Alternatively, ring-opening and rearrangement reactions can lead to the formation of azetidinones. Research has demonstrated the synthesis of 4-(trifluoromethyl)azetidin-2-ones through various building-block approaches, highlighting the importance of this structural motif. nih.gov These methods often involve the cyclization of β-amino-β-trifluoromethyl esters. A synthetic route could be envisioned where (R)-4-(trifluoromethyl)oxazolidin-2-one is converted into such a β-amino ester intermediate prior to cyclization.

Table 2: General Conditions for Azetidinone Synthesis This table presents general conditions, as specific examples for the trifluoromethylated substrate are not detailed in the provided sources.

| Reactants | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| (Oxazolidin-3-yl)acetic acid derivative + Imine | SOCl₂, Et₃N | MeOH | 40 °C | Azetidin-2-one nih.gov |

| Schiff Base | Chloroacetyl chloride, Triethylamine (B128534) | DMF | Microwave | 2-Azetidinone nih.gov |

Nucleophilic and Electrophilic Reactivity Profiles of the Oxazolidinone Ring System

The electronic nature of the oxazolidinone ring, further modulated by the C4-trifluoromethyl group, defines its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Reactivity:

The primary sites for nucleophilic attack on the (R)-4-(trifluoromethyl)oxazolidin-2-one ring are the electrophilic carbonyl carbon (C2) and, under certain conditions, the C5 position.

Attack at the Carbonyl Carbon (C2): The C2 carbonyl carbon is highly electrophilic due to the polarization from the adjacent oxygen and nitrogen atoms. This electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the CF₃ group at C4. Nucleophiles can attack this carbon, leading to ring-opening. For example, hydrolysis with reagents like lithium hydroxide (LiOH) can cleave the ring to yield the corresponding β-amino alcohol. nih.gov This reaction is fundamental in the use of oxazolidinones as chiral auxiliaries, where the auxiliary is cleaved after directing a stereoselective reaction. The enhanced electrophilicity in the trifluoromethylated system suggests that such cleavage reactions may proceed under milder conditions compared to non-fluorinated analogues.

Ring-Opening Reactions: Acid-catalyzed ring-opening with nucleophiles such as alcohols has been reported for related oxazolidinone systems. nih.govacs.org This proceeds via protonation of the ring, making it more susceptible to nucleophilic attack and resulting in the formation of 2-amino ethers. nih.govacs.org The reaction of (trifluoromethyl)trimethylsilane (B129416) with related oxazolidin-5-ones demonstrates the susceptibility of the carbonyl group to attack by specialized nucleophiles, leading to ring-opened trifluoromethyl ketones after hydrolysis.

Electrophilic Reactivity:

The main site for electrophilic attack is the ring nitrogen atom (N3).

N-Acylation and N-Alkylation: The nitrogen atom of the oxazolidinone ring is nucleophilic and can readily react with electrophiles. N-acylation is a common reaction, often used to attach a substrate to the oxazolidinone chiral auxiliary. This allows the oxazolidinone to exert stereocontrol over subsequent reactions on the acyl chain. nih.gov However, the electron-withdrawing CF₃ group at C4 reduces the nucleophilicity of the N3 nitrogen. Consequently, more forcing conditions or stronger electrophiles may be required for N-functionalization compared to standard Evans oxazolidinones. The acidity of the N-H proton is also increased, facilitating deprotonation with a suitable base to form the corresponding amide anion, which is a potent nucleophile for reactions with various electrophiles.

Table 3: Summary of Reactivity Profiles

| Reaction Type | Site of Attack | Reagent Type | Typical Product | Influence of CF₃ Group |

|---|---|---|---|---|

| Nucleophilic Attack | Carbonyl Carbon (C2) | Hydroxides, Alkoxides | Ring-opened β-amino alcohol | Enhances electrophilicity of C2, facilitating attack |

| Electrophilic Attack | Nitrogen Atom (N3) | Acyl Halides, Alkyl Halides | N-Acyl / N-Alkyl Oxazolidinone | Reduces nucleophilicity of N3; Increases acidity of N-H |

Mechanistic Investigations of Reactions Involving R 4 Trifluoromethyl Oxazolidin 2 One Scaffolds

Elucidation of Stereochemical Control Elements in Asymmetric Reactions

The effectiveness of oxazolidinones, including the (R)-4-(trifluoromethyl) derivative, as chiral auxiliaries stems from their ability to create a rigid and predictable stereochemical environment. sigmaaldrich.com This steric influence directs the approach of reagents to one face of a reactive intermediate, leading to high diastereoselectivity in a variety of transformations such as alkylations, Michael additions, and cyclopropanations. sigmaaldrich.com

The primary element of stereochemical control is the substituent at the C4 position of the oxazolidinone ring. In the case of (R)-4-(trifluoromethyl)oxazolidin-2-one, the bulky and electron-withdrawing trifluoromethyl group plays a pivotal role. When this chiral auxiliary is N-acylated, it forms a planar and rigid enolate upon treatment with a suitable base. The C4-substituent then effectively shields one face of this enolate.

In asymmetric trifluoromethylation reactions, the stereochemistry of the oxazolidinone is the determining factor for the stereochemical outcome. nih.gov For instance, in the diastereoselective alkylation of N-acyl oxazolidinones, the chiral auxiliary controls the formation of the new stereocenter at the α-position of the carbonyl group. nih.gov The incoming electrophile or radical preferentially attacks from the less hindered face of the enolate, opposite to the C4-substituent. This principle is fundamental to achieving high levels of stereocontrol in the synthesis of complex molecules. nih.gov The development of synthetic methods that create vicinal stereogenic centers, such as through asymmetric aldol (B89426) reactions followed by intramolecular cyclization, further highlights the utility of these scaffolds in constructing optically active molecules. nih.gov

The table below summarizes the key elements contributing to stereochemical control in reactions involving oxazolidinone auxiliaries.

| Control Element | Description | Impact on Asymmetric Reactions |

| C4-Substituent | A sterically demanding group at the C4 position of the oxazolidinone ring (e.g., trifluoromethyl, isopropyl, phenyl). sigmaaldrich.com | Shields one face of the N-acyl enolate, directing the approach of reagents to the opposite face, thus inducing high diastereoselectivity. sigmaaldrich.comnih.gov |

| Rigid Conformation | The formation of a chelated, rigid five-membered ring intermediate upon metal enolate formation. | Locks the conformation of the substrate, enhancing the facial bias and leading to predictable stereochemical outcomes. |

| N-Acyl Group | The carbonyl group attached to the nitrogen of the oxazolidinone. | Forms the enolate, which is the site of the asymmetric transformation. The nature of the acyl group can influence reactivity. nih.gov |

Detailed Reaction Pathway Analysis, including Cycloadditions and Rearrangements

The reaction pathways involving (R)-4-(trifluoromethyl)oxazolidin-2-one and related structures are diverse, encompassing radical additions, cycloadditions, and rearrangements.

A well-studied pathway is the ruthenium-catalyzed radical trifluoromethylation of N-acyloxazolidinones. nih.gov The proposed mechanism begins with the generation of a trifluoromethyl radical (•CF₃) from iodotrifluoromethane (B1198407) through a redox process involving a ruthenium(II) catalyst. Simultaneously, the N-acyloxazolidinone is converted into a zirconium enolate. The key step is the addition of the •CF₃ radical to this enolate. The resulting intermediate, which can be represented as a radical anion, undergoes a single electron transfer back to the oxidized ruthenium(III) species, regenerating the catalyst and yielding the trifluoromethylated product. nih.gov

Visible-light-induced photocatalysis has enabled cascade reactions involving trifluoromethylation and cyclization. nih.gov In one such pathway, a trifluoromethyl radical, generated from CF₃Br via a photocatalyst like fac-[Ir(ppy)₃], adds to the C=C bond of an N-alkenyl substrate. This addition forms a radical intermediate that undergoes an intramolecular cyclization. A subsequent 1,2-hydrogen shift and oxidation by the photocatalyst lead to a cationic intermediate, which, upon loss of a proton, yields the final polycyclic product. nih.gov

Rearrangements have also been observed in related trifluoromethylated heterocycles. For example, trifluoromethylated imidazolidin-2-ones can rearrange to form N-alkyl(aryl)-5,5-bis(trifluoromethyl)hydantoins. researchgate.net This process involves the migration of a trifluoromethyl group from one position of the heterocyclic ring to another, often promoted by heat. researchgate.net

Cycloaddition reactions provide another important pathway. While not directly involving (R)-4-(trifluoromethyl)oxazolidin-2-one, related trifluoromethyl-containing dienes can undergo [4+2] cycloadditions. For instance, an α-bromotrifluoromethyl acylhydrazone can be converted in situ into a 1,2-diazabuta-1,3-diene intermediate by base-mediated dehydrohalogenation. nih.gov This diene then reacts with an alkene in a Diels-Alder fashion to form trifluoromethyl-substituted tetrahydropyridazines. nih.gov

Role of Specific Catalysts and Reagents in Achieving Stereoselectivity and Enhanced Efficiency

The choice of catalysts and reagents is critical for controlling the stereoselectivity and efficiency of reactions involving the (R)-4-(trifluoromethyl)oxazolidin-2-one scaffold.

In the radical trifluoromethylation of N-acyloxazolidinones, a ruthenium-based catalyst, such as [Ru(bpy)₃]Cl₂, has proven effective. nih.gov This catalyst facilitates the generation of the trifluoromethyl radical under relatively mild thermal conditions. The use of zirconium enolates, formed from the N-acyloxazolidinone and a zirconium source, is also key to the success of this reaction. nih.gov

For visible-light-promoted reactions, iridium-based photocatalysts like fac-Ir(ppy)₃ are commonly employed. nih.gov These catalysts can absorb visible light and initiate redox processes, allowing for the generation of trifluoromethyl radicals from sources like CF₃Br under mild conditions. This method offers an efficient and environmentally friendly alternative to traditional radical initiation techniques. nih.gov

In nucleophilic substitution reactions, phase-transfer catalysts (PTCs) play a crucial role in enhancing reactivity. mdpi.com Catalysts like Kryptofix (K₂.₂.₂) are used in combination with a base (e.g., K₂CO₃) to solubilize fluoride (B91410) ions in aprotic solvents, thereby increasing their nucleophilicity. mdpi.com Tetraalkylammonium salts, such as tetra-n-butylammonium bicarbonate (Bu₄NHCO₃), serve a similar purpose and are often used as milder alternatives. mdpi.com

The table below provides examples of specific catalysts and reagents and their roles in reactions involving trifluoromethylated compounds.

| Reaction Type | Catalyst/Reagent | Role | Outcome |

| Radical Trifluoromethylation | [Ru(bpy)₃]Cl₂ / Iodotrifluoromethane | Generates •CF₃ radical via a redox process. nih.gov | Diastereoselective trifluoromethylation of N-acyloxazolidinones with good stereocontrol. nih.gov |

| Photoredox Trifluoromethylation/Cyclization | fac-Ir(ppy)₃ / CF₃Br | Visible-light-induced generation of •CF₃ radical. nih.gov | Efficient synthesis of trifluoromethylated polycyclic aza-heterocycles under mild conditions. nih.gov |

| Nucleophilic Fluorination | K₂.₂.₂ / K₂CO₃ | Solubilizes and activates fluoride ion for S_N2 reactions. mdpi.com | Enhanced efficiency in radiofluorination and other nucleophilic substitutions. mdpi.com |

| Ring-Opening of Aziridines | Trifluoromethanesulfonic acid | Acts as a Lewis acid catalyst to activate the aziridine (B145994) ring. nih.gov | Stereocontrolled synthesis of 2-amino ethers. nih.gov |

Understanding Radical and Ionic Pathways in Trifluoromethylation and Cyclization Processes

Reactions involving the introduction of a trifluoromethyl group or the cyclization of substrates containing a (R)-4-(trifluoromethyl)oxazolidin-2-one scaffold can proceed through either radical or ionic pathways, and understanding the operative mechanism is key to controlling the reaction outcome.

Radical Pathways are prevalent in many trifluoromethylation reactions. rsc.orgresearchgate.net The trifluoromethyl radical (•CF₃) is a key intermediate. It can be generated from various precursors, such as iodotrifluoromethane (CF₃I) using a ruthenium catalyst or bromotrifluoromethane (B1217167) (CF₃Br) via photoredox catalysis. nih.govnih.gov Once formed, the •CF₃ radical can participate in several types of reactions:

Addition to Enolates: The radical adds to a metal enolate of an N-acyloxazolidinone, as seen in the Ru-catalyzed process. The resulting intermediate is a radical anion which is then oxidized to the final product. nih.gov

Addition to Alkenes: The radical adds to a carbon-carbon double bond, initiating a cascade reaction. This is often followed by an intramolecular radical cyclization, where the newly formed radical attacks another part of the molecule, leading to the formation of a new ring. nih.gov

Ionic Pathways are also important, particularly in nucleophilic substitution and certain types of cyclizations.

Nucleophilic Trifluoromethylation: Although less common for the CF₃ group itself, analogous reactions with fluoride ions (F⁻) to form C-F bonds proceed via an S_N2 mechanism. In these cases, reagents like K₂.₂.₂ are used to generate a "naked," highly nucleophilic fluoride ion. mdpi.com This represents a classic ionic pathway.

Base-Mediated Cyclizations: Some cyclization reactions are initiated by an ionic step. For example, the formation of a diene intermediate for a [4+2] cycloaddition can be initiated by a base, which removes a proton and facilitates the elimination of a leaving group (e.g., HBr). nih.gov While the subsequent cycloaddition may be a concerted pericyclic reaction, the initial step is ionic in nature.

The interplay between these pathways can be subtle. For instance, the reaction of α-(trifluoromethyl)styrenes with certain nucleophiles can lead to either a conjugate addition product or a defluorinated product, depending on the base and reaction conditions, highlighting a competition between different ionic pathways. mdpi.com

Spectroscopic and Structural Characterization of R 4 Trifluoromethyl Oxazolidin 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-4-(trifluoromethyl)oxazolidin-2-one. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework, the electronic environment of the nuclei, and through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of (R)-4-(trifluoromethyl)oxazolidin-2-one and its derivatives reveals characteristic signals for the protons on the oxazolidinone ring. The chemical shifts and coupling constants of the methine proton at the C4 position and the methylene (B1212753) protons at the C5 position are particularly informative for confirming the ring structure and its substitution pattern. For instance, in related oxazolidinone structures, the coupling constants between protons on adjacent carbons (e.g., H4 and H5) can help to infer their relative stereochemistry. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Key signals include those for the carbonyl carbon (C2), the trifluoromethyl-substituted carbon (C4), and the methylene carbon (C5). The chemical shift of the C4 carbon is significantly influenced by the strong electron-withdrawing effect of the trifluoromethyl group.

¹⁹F NMR Spectroscopy: Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It provides a distinct signal for the CF₃ group, and its chemical shift and coupling to adjacent protons (if any) can confirm its presence and electronic environment. Multinuclear NMR analysis, including ¹⁹F NMR, has been effectively used to characterize related trifluoromethyl-containing heterocyclic compounds like 2-(trifluoromethyl)-2-oxazoline. nih.gov

The determination of stereochemical purity is often achieved by using chiral solvating agents or chiral derivatizing agents in the NMR analysis, which can induce diastereomeric differentiation of the enantiomers, leading to separate signals in the NMR spectrum.

Below is an interactive table summarizing typical NMR data for related oxazolidinone structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 7.35–7.25 | m | Aromatic protons (if present) | |

| ¹H | 6.67 | br | NH | |

| ¹³C | ~158 | s | C=O (C2) | |

| ¹³C | ~70 | q | C-CF₃ (C4) | |

| ¹³C | ~45 | t | CH₂ (C5) | |

| ¹⁹F | ~ -75 | s | CF₃ |

Note: The data in this table is representative and may vary for specific derivatives.

X-ray Crystallography for Absolute Configuration Determination and Conformation Elucidation

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of (R)-4-(trifluoromethyl)oxazolidin-2-one, a precise three-dimensional model of the molecule can be constructed.

This technique provides unambiguous proof of the (R) configuration at the C4 stereocenter. Furthermore, it reveals detailed information about bond lengths, bond angles, and torsional angles within the molecule, offering insights into the preferred conformation of the oxazolidinone ring. Studies on similar oxazolidinone derivatives have shown how subtle changes in molecular structure can influence the crystal packing and supramolecular assembly, often dictated by hydrogen bonding. researchgate.net The crystal structure of a related compound, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- idc-online.comualberta.cadioxepino[5,6-d] idc-online.comnih.govoxazole, was determined using single-crystal X-ray diffraction, highlighting the utility of this technique for trifluoromethyl-containing heterocycles. ejournal.by

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. nih.gov For (R)-4-(trifluoromethyl)oxazolidin-2-one, HRMS provides an accurate mass measurement, typically with an error of less than 5 ppm, which can distinguish its molecular formula from other potential compounds with the same nominal mass. nih.gov

Soft ionization techniques, such as electrospray ionization (ESI), are often employed to generate intact molecular ions with minimal fragmentation. asu.edu The experimentally determined mass-to-charge ratio (m/z) is then compared to the calculated exact mass of the proposed molecular formula (C₄H₄F₃NO₂ for the parent compound) to verify its identity. This technique is crucial for confirming the successful synthesis of the target molecule and for characterizing its derivatives.

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 156.0267 | Typically within ± 0.005 Da |

| [M+Na]⁺ | 178.0086 | Typically within ± 0.005 Da |

Note: The observed mass will be determined experimentally.

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods are essential for assessing the enantiomeric purity of (R)-4-(trifluoromethyl)oxazolidin-2-one. These techniques rely on the differential interaction of enantiomers with plane-polarized light.

Optical Rotation: A fundamental chiroptical property is optical rotation, where a solution of a chiral compound rotates the plane of polarized light. saskoer.ca The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specific conditions (e.g., temperature, wavelength, solvent, and concentration). ucalgary.ca A pure sample of (R)-4-(trifluoromethyl)oxazolidin-2-one will exhibit a specific optical rotation, while its enantiomer, (S)-4-(trifluoromethyl)oxazolidin-2-one, will rotate light by the same magnitude but in the opposite direction. ucalgary.ca A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. ucalgary.ca

The enantiomeric excess (ee) or optical purity of a sample can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer. ucalgary.cayoutube.com

| Compound | Specific Rotation [α]D |

| (R)-4-(Trifluoromethyl)oxazolidin-2-one | Value to be determined experimentally |

| (S)-4-(Trifluoromethyl)oxazolidin-2-one | Equal in magnitude, opposite in sign to (R)-isomer |

Note: The specific rotation value is a physical constant that needs to be measured for the pure compound.

Other chiroptical techniques, such as circular dichroism (CD) spectroscopy, can also be employed to provide more detailed information about the stereochemical features of the molecule.

Theoretical and Computational Studies of R 4 Trifluoromethyl Oxazolidin 2 One Chemistry

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for studying reaction mechanisms. It allows for the calculation of energies of reactants, products, and, most importantly, transition states (TS), providing a quantitative picture of a reaction's feasibility and kinetic profile.

In the context of chiral oxazolidinones, DFT calculations are frequently employed to map out the potential energy surfaces of reactions where these compounds act as chiral auxiliaries. For instance, in reactions such as alkylations, aldol (B89426) additions, and cycloadditions, the oxazolidinone scaffold directs the stereochemical course of the reaction.

A key application of DFT is the analysis of transition states. By locating the TS structure and calculating its energy, chemists can understand why a particular stereoisomer is formed preferentially. For example, in the acylation or alkylation of N-acylated oxazolidinones, the formation of a (Z)-enolate is often crucial for high diastereoselectivity. wikipedia.orgwilliams.edu DFT calculations can model the enolization step and the subsequent electrophilic attack, comparing the activation energies of competing diastereomeric transition states.

One theoretical study on the organocatalytic synthesis of oxazolidinones from sulfur ylides and nitro-olefins utilized the M06-2X functional to investigate the reaction mechanism. acs.org The calculations revealed that the rate-determining and stereoselectivity-determining step was the initial addition. The computed free energy barriers for the transition states leading to trans and cis products provided a clear rationale for the experimentally observed high diastereoselectivity. acs.org

Table 1: Calculated Free Energy Barriers for Oxazolidinone Synthesis Data derived from a theoretical study on a related oxazolidinone synthesis.

| Transition State Configuration | Calculated Free Energy Barrier (kcal/mol) |

| trans | 14.2 |

| cis | 16.5 |

| Source: Adapted from research on organocatalytic oxazolidinone synthesis. acs.org |

This difference in activation energy, although seemingly small, translates to a significant preference for the formation of the trans product, which is consistent with experimental outcomes. acs.org Similar analyses applied to reactions involving (R)-4-(trifluoromethyl)oxazolidin-2-one would be expected to show how the sterically and electronically demanding trifluoromethyl group influences transition state geometries and energies, thereby controlling stereoselectivity.

Furthermore, DFT has been used to clarify the role of catalysts and additives. In a study on a ruthenium-catalyzed trifluoromethylation of N-acyl oxazolidinones, a reaction mechanism was proposed involving the addition of a CF3 radical to a zirconium enolate. nih.gov DFT calculations could be used to model the key radical addition step and the subsequent electron transfer, providing energetic data to support the proposed catalytic cycle.

Prediction of Stereoselectivity and Diastereoselectivity in Chemical Transformations

The primary synthetic value of chiral oxazolidinones lies in their ability to direct stereoselective transformations. wikipedia.org Computational models are instrumental in predicting and rationalizing the high levels of diastereoselectivity observed in reactions involving these auxiliaries. The predictive power of these models stems from the analysis of steric and electronic factors within the competing transition states.

The classic model for stereoselectivity in Evans-type oxazolidinone aldol reactions involves the formation of a rigid, chelated (Z)-enolate. wikipedia.orgwilliams.eduacs.org The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, the electrophile (e.g., an aldehyde) can only approach from the less sterically hindered face. williams.edu This leads to the predictable formation of one major diastereomer.

DFT studies provide quantitative support for these qualitative models. By calculating the relative energies of all possible transition state structures (e.g., those leading to syn vs. anti products, or from Re vs. Si face attack), researchers can predict the major product with a high degree of confidence. A computational investigation into the TiCl₄-promoted aldol reaction of an N-propionyl oxazolidinone with benzaldehyde (B42025) demonstrated this principle effectively. acs.org The study identified that the lowest energy transition state was a chair-like structure where the aldehyde's substituent occupied a pseudo-equatorial position, perfectly explaining the observed "Evans syn" aldol product. acs.org The energy difference between this favored TS and its diastereomeric counterpart was significant enough to account for the high selectivity seen in experiments. acs.org

Table 2: Key Factors Influencing Stereoselectivity in Oxazolidinone Auxiliary Reactions

| Influencing Factor | Description | Computational Insight |

| Enolate Geometry | Formation of a rigid (Z)-enolate is often preferred due to chelation with a Lewis acid (e.g., Bu₂BOTf, TiCl₄). | DFT can confirm the greater stability of the (Z)-enolate intermediate. |

| Steric Hindrance | The C4 substituent (e.g., isopropyl, benzyl, or trifluoromethyl) blocks one face of the enolate from electrophilic attack. | Transition state modeling quantifies the steric repulsion, showing higher energy for approach from the hindered face. acs.org |

| Transition State Conformation | Reactions often proceed through well-defined, chair-like transition states to minimize steric strain (Zimmerman-Traxler model). | DFT calculations locate the lowest energy TS, confirming the chair-like arrangement and the equatorial position of large groups. acs.org |

| Catalyst/Solvent Effects | The nature of the Lewis acid and solvent can influence chelation and the reaction pathway (chelated vs. non-chelated). | Computational models can incorporate solvent effects (e.g., using continuum solvation models) to provide more accurate energy predictions. acs.org |

For (R)-4-(trifluoromethyl)oxazolidin-2-one, the strong electron-withdrawing nature and steric bulk of the CF₃ group would be expected to exert powerful control over the stereochemical outcome of reactions, making it an excellent candidate for computational prediction of diastereoselectivity.

Conformational Analysis and Intermolecular Interactions within (R)-4-(Trifluoromethyl)oxazolidin-2-one Systems

The three-dimensional structure and non-covalent interactions of (R)-4-(trifluoromethyl)oxazolidin-2-one are fundamental to its function as a chiral auxiliary. Conformational analysis, often performed using a combination of experimental techniques (like NMR) and computational methods, reveals the preferred shapes the molecule adopts. nih.gov

The oxazolidinone ring itself is not planar and can exist in various puckered conformations. The specific conformation is influenced by the substituents on the ring. For a 4-substituted oxazolidinone, the bulky group at C4 will preferentially occupy a pseudo-equatorial position to minimize steric strain. Computational methods like force-field calculations or DFT can be used to determine the relative energies of different ring conformers and predict the most stable arrangement. nih.gov

Beyond the molecule's intrinsic shape, understanding its intermolecular interactions is crucial, especially in the solid state or in biological systems. nih.gov X-ray crystallography is the definitive method for observing these interactions in crystals, while computational approaches can calculate their energies and nature. These interactions include classical hydrogen bonds (e.g., involving the N-H and C=O groups) and weaker interactions like C-H···O or interactions involving the fluorine atoms of the trifluoromethyl group. nih.govresearchgate.net

In a biological context, such as the binding of the oxazolidinone antibiotic linezolid (B1675486) to the ribosome, intermolecular interactions are paramount. A crystal structure of linezolid bound to its ribosomal target revealed that it binds in the peptidyl-transferase center, where it perturbs the positioning of tRNA. nih.gov The binding is stabilized by a network of interactions, and critically, the drug induces a specific, non-productive conformation of a key rRNA nucleotide (U2585). nih.gov Modeling studies have further suggested that different oxazolidinone derivatives can induce distinct conformations of this nucleotide to optimize binding interactions. nih.gov

Table 3: Common Intermolecular Interactions in Oxazolidinone Systems

| Interaction Type | Description | Relevance to (R)-4-(CF₃)oxazolidin-2-one |

| N-H···O=C Hydrogen Bond | A strong, directional interaction where the amide proton acts as a donor to the carbonyl oxygen of an adjacent molecule. | A primary interaction dictating crystal packing and molecular recognition. |

| C-H···O Interactions | Weaker hydrogen bonds involving C-H bonds as donors. | Contribute to the overall stability of the crystal lattice. nih.gov |

| π-π Stacking | Occurs if aromatic substituents are present on the oxazolidinone ring or its N-acyl group. | Influences conformation and packing in derivatives with aromatic moieties. |

| Halogen Bonding/Interactions | The fluorine atoms of the CF₃ group can act as weak Lewis bases, participating in C-F···H or C-F···C=O interactions. | The trifluoromethyl group provides unique interaction capabilities that influence solubility and binding properties. |

| Source: General principles of intermolecular interactions applied to oxazolidinone structures. nih.govnih.gov |

For (R)-4-(trifluoromethyl)oxazolidin-2-one, the highly polarized C-F bonds of the trifluoromethyl group can participate in a range of weak intermolecular interactions, influencing its crystal packing, solubility, and how it interacts with other reagents or catalysts in solution.

Synthesis and Functionalization of Advanced R 4 Trifluoromethyl Oxazolidin 2 One Derivatives

Regioselective Functionalization of the Oxazolidinone Ring System

The oxazolidinone ring system offers several sites for functionalization, primarily at the nitrogen (N3) and the carbon (C5) positions. Regioselective reactions are crucial for the controlled synthesis of complex molecules.

N-Acylation: The most common functionalization of the oxazolidinone ring is N-acylation. This reaction is pivotal as it introduces a wide variety of substituents and activates the α-carbon of the acyl group for subsequent stereoselective transformations. While traditional methods often employ reactive reagents like acid chlorides and strong bases, milder and more sustainable approaches have been developed. chemistryviews.org One such method utilizes aldehydes as acylation agents through oxidative N-heterocyclic carbene (NHC) catalysis in the presence of air. chemistryviews.org This method offers good to excellent yields and a broad substrate scope. chemistryviews.org Another mild approach involves the use of acid fluorides with gentle bases like triethylamine (B128534) or diisopropylethylamine, providing high yields of N-acylated products. acs.org A simple and efficient method for N-acylation involves a lithium-initiated imide formation. acs.org

Alkylation: Alkylation of the oxazolidinone ring can occur at either the nitrogen or oxygen atom. Chemoselective O-alkylation of related trifluoromethyl-substituted pyrimidinones (B12756618) has been achieved using 4-(iodomethyl)pyrimidines, resulting in good yields of the desired O-alkylated products. nih.gov While direct C-alkylation of the oxazolidinone ring itself is less common, functionalization at the C5 position is often achieved through multi-step sequences, starting from chiral precursors.

Functionalization via Ring Opening and Cyclization: Functionalized oxazolidinones can be synthesized from chiral aziridines. For instance, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been prepared in a single step from various aziridine-2-methanols through intramolecular cyclization with phosgene (B1210022). scilit.com This approach allows for the introduction of various substituents at the C4 position. scilit.com

Preparation of Multisubstituted Chiral Building Blocks with Diverse Functionalities

The (R)-4-(trifluoromethyl)oxazolidin-2-one scaffold serves as a precursor for a variety of multisubstituted chiral building blocks, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.

The conversion of β-amino-α-trifluoromethyl alcohols into the corresponding 4,5-disubstituted 1,3-oxazolidin-2-ones is a common strategy. nih.gov These reactions can be performed using reagents like phosgene, triphosgene (B27547), or carbonyldiimidazole. nih.gov The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final oxazolidinone. nih.gov

A powerful method for creating chiral building blocks is the asymmetric trifluoromethylation of N-acyl oxazolidinones. A ruthenium-catalyzed radical addition to zirconium enolates provides a direct and experimentally simple route to α-trifluoromethylated carbonyl compounds with good stereocontrol. nih.gov

Furthermore, diastereoselective aza-Michael additions of amines to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been developed. researchgate.net These reactions, which can be performed in water, yield β-trifluoromethyl-β-amino acid derivatives in excellent yields. researchgate.net By carefully selecting the base catalyst, diastereodivergent thia-Michael additions of thiols to the same unsaturated system can be achieved, providing access to a range of chiral thia-Michael adducts with high diastereoselectivities. researchgate.net

The following table summarizes selected examples of multisubstituted chiral building blocks derived from or related to the (R)-4-(trifluoromethyl)oxazolidin-2-one scaffold.

| Starting Material/Precursor | Reaction Type | Product Type | Key Features |

| β-Amino-α-trifluoromethyl alcohols | Carbonylation | 4,5-Disubstituted 1,3-oxazolidin-2-ones | Stereospecific conversion nih.gov |

| N-Acyl oxazolidinones | Ru-catalyzed trifluoromethylation | α-Trifluoromethylated carbonyl compounds | Good stereocontrol, simple protocol nih.gov |

| Chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones | Aza-Michael addition | β-Trifluoromethyl-β-amino acid derivatives | High yields, can be performed in water researchgate.net |

| Chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones | Thia-Michael addition | Chiral thia-Michael adducts | Diastereodivergent, base-controlled researchgate.net |

| Chiral aziridine-2-methanols | Intramolecular cyclization | Functionalized oxazolidinones | One-step synthesis, high yields bioorg.org |

Strategies for Diversity-Oriented Synthesis Based on the Oxazolidinone Scaffold

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common scaffold. The oxazolidinone core is well-suited for DOS strategies due to its multiple functionalization points and its ability to act as a chiral auxiliary, guiding stereoselective reactions.

One DOS approach involves using enantiopure 4-oxazolin-2-ones as chiral building blocks for the divergent construction of various heterocycles. nih.gov Through nucleophilic conjugate additions and subsequent cascade reactions, a variety of fused six-membered carbo- and heterocycles with stereogenic quaternary centers can be accessed. nih.gov

Another strategy leverages the oxazolidinone scaffold in the synthesis of complex natural product-like molecules. Based on the structures of natural products like pimprinine (B1677892) and streptochlorin, novel derivatives containing a 1,3,4-oxadiazole-5-thioether moiety have been synthesized using a DOS approach. nih.gov

The development of synthetic routes to novel scaffolds, such as the 1,5-oxaza spiroquinone, through a "Chemistry-oriented Synthesis" (ChOS) approach, highlights the potential for creating unprecedented molecular architectures. elsevierpure.com While not directly starting from (R)-4-(trifluoromethyl)oxazolidin-2-one, this strategy exemplifies the principles of DOS that can be applied to oxazolidinone-based libraries.

The functionalization of related trifluoromethylated heterocycles, such as 4-(trifluoromethyl)azetidin-2-ones, also provides insights into potential DOS strategies. researchgate.net These building blocks can be transformed into a variety of CF3-containing amines, diaminopropanes, and other heterocyclic systems. researchgate.net Similarly, the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles via [3+2]-cycloaddition reactions showcases a method for constructing diverse heterocyclic cores. mdpi.com

Advanced Applications in Complex Chiral Molecule Synthesis and Method Development

Preparation of Chiral Fluorinated Amino Acids and Related Peptidic Constructs

(R)-4-(Trifluoromethyl)oxazolidin-2-one is instrumental as a chiral auxiliary in the synthesis of enantiomerically pure α-trifluoromethyl-α-amino acids. These fluorinated amino acids are of significant interest in peptide and protein engineering, as their incorporation can enhance metabolic stability, modulate conformation, and alter binding affinities. chemrxiv.org The general strategy involves acylating the nitrogen of the oxazolidinone, followed by diastereoselective functionalization at the α-position, and subsequent cleavage of the auxiliary to release the desired chiral amino acid.

The synthesis of fluorinated amino acids often presents challenges, but the use of chiral auxiliaries provides a reliable pathway to obtain these compounds in enantiopure form. chemrxiv.org Chiral Ni(II) complexes of glycine Schiff bases, derived from recyclable chiral auxiliaries, are particularly effective for the asymmetric synthesis of α-amino acids. researchgate.net This methodology allows for the preparation of compounds like (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid on a large scale by alkylating the complex with CF3–CH2–I. researchgate.net

A key step in many of these syntheses is the stereoselective introduction of the trifluoromethyl group. One developed method involves a Ruthenium-catalyzed direct thermal trifluoromethylation of N-acyloxazolidinones. nih.gov This reaction is experimentally simple and uses inexpensive reagents to provide good yields and high levels of stereocontrol. nih.gov The process is believed to involve the radical addition of a CF3 group to a zirconium or titanium enolate of the N-acyl oxazolidinone. nih.gov After the trifluoromethylation step, the chiral auxiliary can be hydrolytically or reductively removed to yield the corresponding fluorinated carboxylic acids or alcohols, respectively, with high retention of stereochemical integrity. nih.gov The auxiliary itself is often recovered in nearly quantitative yield, highlighting the efficiency of this approach. nih.gov

The resulting fluorinated amino acids are valuable building blocks for solid-phase peptide synthesis (SPPS), enabling their incorporation into peptidic structures. chemrxiv.orgnih.govresearchgate.net The presence of the oxazolidinone motif itself within a peptide backbone can act as a β-turn inducer, constraining the peptide's conformation. researchgate.net

Table 1: Diastereoselective Trifluoromethylation of N-Acyl Oxazolidinones This table presents representative data on the Ru-catalyzed trifluoromethylation of various N-acyl oxazolidinones, a key step in the synthesis of chiral fluorinated building blocks.

| Entry | N-Acyl Group | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propanoyl | 71 | 91:9 |

| 2 | Butanoyl | 75 | 92:8 |

| 3 | 3-Methylbutanoyl | 85 | 95:5 |

| 4 | Phenylacetyl | 81 | 92:8 |

Synthesis of Other Fluorinated Heterocycles (Beyond Oxazolidinones) using related methodologies

The principles and intermediates involved in the chemistry of (R)-4-(Trluoromethyl)oxazolidin-2-one extend to the synthesis of a broader range of fluorinated heterocycles. Methodologies such as cycloaddition reactions and thermal rearrangements of fluorinated precursors are powerful tools for constructing diverse heterocyclic scaffolds containing fluorine.

For example, [3+2]-cycloaddition reactions are a common strategy. Fluorinated nitrile oxides can react with thioketones to produce 3-trifluoromethyl-1,4,2-oxathiazoles. nih.gov Similarly, thiocarbonyl ylides, generated in situ, undergo [3+2]-cycloadditions with fluorinated α,β-unsaturated ketones to yield fluoroalkylated thiolanes. nih.gov These methods showcase how fluorinated building blocks can be integrated into ring systems with high regioselectivity.

Another approach involves the transformation of existing fluorinated heterocycles. A one-pot methodology starting from 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles can lead to various complex trifluoromethylated heterocycles. nih.govresearchgate.net Through thermal ring opening, these triazoles form reactive ketenimine intermediates which, depending on the substrate, can rearrange and cyclize to produce trifluoromethylated isoquinolines, 6,6-difluoro-1,3-oxazines, or 1,3-oxazin-6-ones. nih.govresearchgate.net This demonstrates how a fluoroalkyl group on a starting heterocycle can direct complex multistep transformations to generate novel ring systems.

Palladium-catalyzed [4+2] annulation provides an efficient route to fluorinated N-heterocycles like 3-fluoro- and 3-trifluoromethylthio-piperidines, which are important motifs in medicinal chemistry. nih.gov This strategy offers a modular approach to rapidly construct the piperidine core from readily available α-fluoro-β-ketoester starting materials. nih.gov The synthesis of fluorine-containing N,O-heterocycles, such as imidazooxazines, has also been achieved through the reaction of fluorinated imidazolidine-2-ones with reagents like 2-aminoethanol. urfu.ruurfu.ru

Table 2: Methodologies for Synthesizing Fluorinated Heterocycles This table outlines various synthetic strategies used to create different classes of fluorinated heterocycles, often starting from fluorinated precursors.

| Starting Material Type | Methodology | Resulting Heterocycle Class |

| Fluorinated Nitrile Oxides | [3+2] Cycloaddition | 1,4,2-Oxathiazoles nih.gov |

| N-Fluoroalkyl-1,2,3-triazoles | Thermal Rearrangement | Isoquinolines, 1,3-Oxazines nih.govresearchgate.net |

| α-Fluoro-β-ketoesters | Pd-catalyzed [4+2] Annulation | Piperidines nih.gov |

| Fluorinated Imidazolidine-2-ones | Condensation/Cyclization | Imidazooxazines urfu.ruurfu.ru |

| Thiocarbonyl Ylides / Fluorinated Alkenes | [3+2] Cycloaddition | Thiolanes (Tetrahydrothiophenes) nih.gov |

Contributions to the Development of Novel Asymmetric Catalysis and Synthesis Methodologies

Research involving (R)-4-(Trluoromethyl)oxazolidin-2-one and related chiral fluorinated compounds has significantly contributed to the advancement of asymmetric synthesis and catalysis. The persistent challenge of introducing stereogenic centers bearing a trifluoromethyl group has driven innovation in synthetic methods.

The development of a Ru-catalyzed radical addition of a CF3 group to zirconium enolates of N-acyl oxazolidinones is a prime example. nih.gov This work provided an experimentally simple, non-cryogenic alternative to existing methods for α-trifluoromethylation of carbonyl compounds. nih.gov It expanded the understanding of the reactivity of metal enolates in radical processes, suggesting that the electronic structure of the enolate (e.g., zirconium vs. titanium) plays a crucial role in reaction outcomes. nih.gov Such studies contribute to a more nuanced understanding of reaction mechanisms, which is vital for designing new and more efficient catalytic systems.

Furthermore, the successful use of fluorinated oxazolidinones as chiral auxiliaries reinforces and extends the utility of the broader class of Evans-type auxiliaries in asymmetric synthesis. sigmaaldrich.com By demonstrating their effectiveness in controlling the stereochemistry of reactions involving highly electronegative and sterically demanding trifluoromethyl groups, these studies provide chemists with robust tools for creating complex, enantioenriched fluorinated molecules. nih.gov The development of practical, gram-scale syntheses of fluorinated amino acids using these auxiliaries makes these valuable building blocks more accessible for applications in medicinal chemistry and materials science. chemrxiv.orgbeilstein-journals.org The continuous refinement of these auxiliary-based methods, including the efficient cleavage and recycling of the auxiliary, also aligns with broader goals in synthetic chemistry to develop more sustainable and atom-economical processes. nih.gov

Conclusion and Future Perspectives in R 4 Trifluoromethyl Oxazolidin 2 One Research

Summary of Key Achievements in the Synthesis and Application of (R)-4-(Trifluoromethyl)oxazolidin-2-one Chemistry

The development of synthetic routes to and applications of (R)-4-(Trifluoromethyl)oxazolidin-2-one and related chiral auxiliaries represents a significant advancement in asymmetric synthesis. A notable achievement has been the development of methods for the asymmetric trifluoromethylation of N-acyl oxazolidinones. nih.gov These methods have proven to be experimentally straightforward and utilize inexpensive reagents to produce good yields with high levels of stereocontrol. nih.gov The resulting trifluoromethylated products are valuable building blocks for a variety of applications. nih.gov

One of the primary applications of chiral oxazolidinones like (R)-4-(Trifluoromethyl)oxazolidin-2-one is in diastereoselective reactions, where the chiral auxiliary guides the formation of a new stereocenter. youtube.com Evans-type oxazolidinones are particularly well-known for their utility in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The steric hindrance provided by the substituent at the 4-position, in this case, the trifluoromethyl group, directs the approach of incoming reagents, leading to a high degree of stereoselectivity. wikipedia.org

The synthesis of structurally related compounds, such as (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, highlights the sophisticated synthetic strategies employed to create these valuable reagents. nih.gov Such syntheses often involve multiple steps, including asymmetric aldol reactions and Curtius rearrangements, to construct the chiral oxazolidinone core. nih.gov The ability to synthesize these complex chiral molecules opens the door to creating a diverse range of enantiomerically pure compounds. bioorg.orgsigmaaldrich.com

The table below summarizes key reaction types where chiral oxazolidinones, including those with trifluoromethyl groups, have been successfully employed.

| Reaction Type | Description | Key Advantages |

| Asymmetric Alkylation | Formation of a new carbon-carbon bond at the α-position to a carbonyl group with high stereocontrol. | High diastereoselectivity, reliable formation of new stereocenters. |

| Asymmetric Aldol Reactions | Stereoselective formation of β-hydroxy carbonyl compounds. | Access to syn- or anti-diastereomers depending on reagents and conditions. |

| Asymmetric Diels-Alder Reactions | [4+2] cycloaddition to form chiral six-membered rings. | Excellent endo/exo selectivity and facial diastereoselectivity. |

| Asymmetric Michael Additions | Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. sigmaaldrich.com | Formation of chiral 1,5-dicarbonyl compounds and related structures. |

The utility of these auxiliaries is further enhanced by the fact that they can typically be removed under mild conditions and recycled, which is a significant advantage in terms of cost and sustainability in chemical synthesis. sigmaaldrich.com The hydrolytic or reductive cleavage of the auxiliary from the product allows for the recovery and reuse of the valuable chiral starting material. nih.gov

Emerging Areas and Persistent Challenges in Trifluoromethylated Chiral Chemistry

The field of trifluoromethylated chiral chemistry is dynamic, with several emerging areas of research. One significant trend is the development of novel catalytic methods for the asymmetric introduction of the trifluoromethyl group into organic molecules. nih.gov This includes the use of organocatalysis and transition-metal catalysis to achieve high enantioselectivity. nih.govresearchgate.net The direct enantioselective trifluoromethylation of various substrates remains a key goal, as it offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. researchgate.net

Another emerging area is the synthesis of novel trifluoromethyl-containing building blocks. For instance, the synthesis of α-trifluoromethylated amino acids and their derivatives is of great interest due to their potential applications in peptide and protein engineering. nih.govresearchgate.net The unique electronic properties of the trifluoromethyl group can significantly influence the conformational preferences and biological activity of peptides.